Carbidopa ethyl
CAS No.: 1458640-32-8
Cat. No.: VC0193582
Molecular Formula: C12H18N2O4
Molecular Weight: 254.29
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1458640-32-8 |
---|---|
Molecular Formula | C12H18N2O4 |
Molecular Weight | 254.29 |
IUPAC Name | ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate |
Standard InChI | InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3/t12-/m0/s1 |
SMILES | CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN |
Introduction
Chemical Properties and Structure
Carbidopa ethyl ester is characterized by specific physicochemical properties that determine its behavior in biological systems and pharmaceutical formulations. The compound exists as a yellow solid with a melting point exceeding 140°C. Its molecular structure contains a hydrazinyl group and a dihydroxyphenyl moiety that are essential for its biological activity.
Basic Chemical Information
The table below summarizes the key chemical properties of carbidopa ethyl ester:
Property | Value |
---|---|
CAS Number | 91908-71-3 |
Molecular Formula | C₁₂H₁₈N₂O₄ |
Molecular Weight | 254.28 g/mol |
IUPAC Name | ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate |
Appearance | Yellow Solid |
Melting Point | >140°C |
Standard SMILES | CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN |
Purity (Commercial) | > 95% |
The compound's structural features include an ethyl ester group, a hydrazinyl moiety, and a catechol (3,4-dihydroxyphenyl) group, which are critical to its function as a prodrug. The hydrochloride salt form has a slightly higher molecular weight of 290.74 g/mol due to the addition of HCl.
Structural Characteristics
Carbidopa ethyl ester's chemical structure is distinguished by several key functional groups that contribute to its pharmacological properties:
-
The ethyl ester group facilitates improved lipophilicity compared to carbidopa
-
The hydrazinyl group (-NN) is essential for inhibiting the decarboxylase enzyme
-
The catechol moiety provides the structural backbone similar to dopamine derivatives
-
The methyl substituent affects the stereochemistry and binding properties of the molecule
The compound's structure enables it to act as an effective prodrug that can be hydrolyzed to release carbidopa in vivo.
Mechanism of Action
Pharmacological Pathway
Carbidopa ethyl ester functions as a prodrug that undergoes hydrolysis in biological environments to convert into active carbidopa through the action of esterases. This conversion is crucial for its therapeutic effects, as the active carbidopa inhibits aromatic L-amino acid decarboxylase (AADC), an enzyme responsible for the peripheral conversion of levodopa to dopamine.
Enzymatic Inhibition
The inhibition of AADC by carbidopa is central to its therapeutic value in Parkinson's disease treatment. By preventing the peripheral metabolism of levodopa, more of this dopamine precursor can cross the blood-brain barrier and reach the central nervous system where it is converted to dopamine, thereby alleviating Parkinson's symptoms. This inhibition mechanism can be outlined as:
-
Carbidopa ethyl ester enters the bloodstream
-
Esterases in the blood and tissues hydrolyze the ethyl ester group
-
Active carbidopa is released and binds to AADC
-
AADC is inhibited, preventing peripheral levodopa conversion to dopamine
-
More levodopa reaches the brain, where it is converted to dopamine
This selective inhibition preserves levodopa for central nervous system action while reducing peripheral side effects associated with dopamine conversion outside the brain.
Synthesis Methods
General Synthetic Approach
The synthesis of carbidopa ethyl ester typically involves several chemical reactions starting from appropriate precursors. One documented approach begins with methyldopa ester, which undergoes reaction with oxaziridine to form methyldopa imido ester, followed by hydrolysis to yield carbidopa .
Detailed Synthesis Procedure
A specific synthesis method for carbidopa, which is relevant to understanding the production of its ethyl ester derivative, involves the following steps:
-
Preparation of oxaziridine using chloramines and acetone in a dichloromethane solution
-
Reaction of oxaziridine with methyldopa methyl ester to obtain methyldopa imines ester
-
Hydrolysis of the imines ester under acidic conditions to form carbidopa
The conversion to the ethyl ester form would involve esterification of carbidopa using ethanol and an appropriate catalyst, or direct synthesis using methyldopa ethyl ester as the starting material. The process must be conducted under controlled conditions to ensure high purity of the final product .
Applications in Neurological Disorders
Parkinson's Disease Treatment
Carbidopa ethyl ester's primary application is as a prodrug that ultimately enhances the efficacy of levodopa therapy in Parkinson's disease. By increasing levodopa's bioavailability in the brain, it helps address the motor symptoms associated with dopamine deficiency in patients with this neurodegenerative disorder.
Other Neurological Applications
Beyond Parkinson's disease, carbidopa ethyl ester and its active form have potential applications in various other neurological conditions:
-
Alzheimer's disease - research suggests potential benefits in managing certain symptoms
-
Depression - through interactions with neurotransmitter pathways
-
Other movement disorders - where dopamine regulation is implicated in pathogenesis
The compound's ability to modulate dopaminergic pathways makes it relevant to a range of conditions involving neurotransmitter imbalances.
Clinical Research Findings
Comparative Studies
A significant clinical trial examined the efficacy of etilevodopa (another name for the ethyl ester of levodopa) in combination with carbidopa compared to traditional levodopa-carbidopa therapy. This double-blind, randomized study involved 327 patients with Parkinson's disease who experienced motor fluctuations .
The following table presents the key findings from this comparative clinical research:
Parameter | Etilevodopa-Carbidopa | Levodopa-Carbidopa | P Value |
---|---|---|---|
Reduction in TTON* (hours) | 0.58 | 0.79 | 0.24 |
Reduction in Response Failures (%) | -6.82 | -4.69 | 0.20 |
Reduction in "Off" Time (hours) | -0.85 | -0.87 | Not significant |
*TTON: Total Time to "On" (time until medication takes effect)
Pharmacokinetics and Bioavailability
Absorption and Distribution
Carbidopa ethyl ester demonstrates enhanced gastric solubility compared to carbidopa, allowing for faster passage into the small intestine . This improved solubility profile theoretically contributes to more consistent absorption patterns and potentially reduced variability in plasma concentrations.
Metabolism and Elimination
The compound undergoes hydrolysis primarily through the action of esterases in the blood and tissues, converting it to active carbidopa. This metabolic conversion is an essential step in its pharmacological activity. The resulting carbidopa then follows the typical elimination pathway, primarily through renal excretion.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume